molecular formula C15H18N2 B2724074 3-{[Benzyl(methyl)amino]methyl}aniline CAS No. 158944-60-6

3-{[Benzyl(methyl)amino]methyl}aniline

Cat. No.: B2724074
CAS No.: 158944-60-6
M. Wt: 226.323
InChI Key: ZFJMUGYLMVMGPG-UHFFFAOYSA-N
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Description

3-{[Benzyl(methyl)amino]methyl}aniline is an organic compound with the molecular formula C15H18N2 It is characterized by the presence of a benzyl group, a methyl group, and an aniline moiety

Mechanism of Action

    Target of action

    Compounds with similar structures, such as substituted phenethylamines, have been shown to interact with various targets in the central nervous system, including neurotransmitter receptors and transporters .

    Mode of action

    The mode of action of such compounds often involves interactions with these targets that alter neurotransmitter levels or activity, leading to changes in neural signaling .

    Biochemical pathways

    These compounds can affect various biochemical pathways, particularly those involving the synthesis, release, reuptake, and degradation of neurotransmitters .

    Pharmacokinetics

    The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of such compounds can vary widely and are influenced by factors such as the compound’s chemical structure and the route of administration .

    Result of action

    The molecular and cellular effects of these compounds’ actions can include changes in neural activity and alterations in behavioral responses .

    Action environment

    The action, efficacy, and stability of these compounds can be influenced by various environmental factors, including pH, temperature, and the presence of other substances .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[Benzyl(methyl)amino]methyl}aniline typically involves the reaction of benzylamine with formaldehyde and aniline under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product. The reaction conditions often include the use of a solvent such as ethanol or methanol, and the reaction is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-{[Benzyl(methyl)amino]methyl}aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyl or methyl groups can be replaced by other substituents under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Alkyl halides, nucleophiles, solvents like dichloromethane or toluene.

Major Products Formed

    Oxidation: Quinones, oxidized amine derivatives.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted benzyl or methyl derivatives.

Scientific Research Applications

3-{[Benzyl(methyl)amino]methyl}aniline has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its structural similarity to known pharmacologically active compounds.

    Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

    N-Benzyl-N-methylaniline: Similar structure but lacks the additional amino group.

    N-Benzyl-N-ethylaniline: Similar structure with an ethyl group instead of a methyl group.

    N-Benzyl-N-isopropylaniline: Similar structure with an isopropyl group instead of a methyl group.

Uniqueness

3-{[Benzyl(methyl)amino]methyl}aniline is unique due to the presence of both benzyl and methyl groups attached to the nitrogen atom, along with an additional amino group on the aniline ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

3-{[Benzyl(methyl)amino]methyl}aniline, a compound characterized by its unique aniline structure, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound this compound features a benzyl group attached to a methylamino group, which is further connected to an aniline moiety. This structural composition allows it to engage in various biochemical interactions.

Antimicrobial Properties

Research indicates that derivatives of aniline compounds, including this compound, exhibit antimicrobial properties . Studies have shown that these compounds can inhibit the growth of various bacteria and fungi, making them potential candidates for developing new antimicrobial agents.

Enzyme Inhibition

The compound has been investigated for its ability to inhibit key enzymes involved in neurological disorders. For instance, it has shown potential in inhibiting human acetylcholinesterase (hAChE) and human butyrylcholinesterase (hBuChE), which are critical targets in Alzheimer's disease treatment. These inhibitory effects were assessed using spectrophotometric methods, indicating the compound's relevance in neuropharmacology .

Understanding the mechanism of action is crucial for elucidating the biological effects of this compound:

  • Target Interactions : The compound likely interacts with specific molecular targets such as receptors and enzymes, influencing various signaling pathways.
  • Biochemical Pathways : It may modulate pathways related to neurotransmission and cellular signaling, contributing to its observed biological activities.
  • Pharmacokinetics : The absorption, distribution, metabolism, and excretion (ADME) profile of this compound needs further investigation to fully comprehend its pharmacological potential.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialInhibits growth of bacteria and fungi
AnticonvulsantModulates neurotransmitter systems
Enzyme InhibitionInhibits hAChE and hBuChE

Properties

IUPAC Name

3-[[benzyl(methyl)amino]methyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2/c1-17(11-13-6-3-2-4-7-13)12-14-8-5-9-15(16)10-14/h2-10H,11-12,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFJMUGYLMVMGPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)CC2=CC(=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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